2-Methyl-2-nitro-1-benzofuran-3(2h)-one
Description
Significance of Heterocyclic Frameworks in Chemical Sciences
Heterocyclic compounds, organic molecules that feature a ring structure containing at least one atom other than carbon, represent the largest and most diverse family of organic compounds. Their prevalence is not merely numerical; these frameworks are central to biochemistry, medicinal chemistry, and materials science. longdom.org Over half of all known organic compounds can be classified as heterocyclic, and they are fundamental components of numerous biological molecules essential to life, including DNA, RNA, hemoglobin, and chlorophyll.
The 1-Benzofuran-3(2H)-one Nucleus: A Foundational Structure in Synthetic and Medicinal Chemistry
Within the vast family of heterocycles, the benzofuran (B130515) scaffold is a prominent structural unit found in a multitude of biologically active natural products and synthetic compounds. uq.edu.aunih.govmedcraveonline.com Benzofuran, formed by the fusion of a benzene (B151609) ring with a furan (B31954) ring, is the parent structure of many derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgmdpi.comresearchgate.net
The 1-Benzofuran-3(2H)-one nucleus, also known as benzofuranone, is a particularly noteworthy derivative. This scaffold is a core motif in various natural products and has garnered significant interest from synthetic and medicinal chemists. researchgate.netresearchgate.net Specifically, 2,2-disubstituted benzofuran-3(2H)-ones are recognized as the core skeletons of numerous bioactive molecules and approved drugs, demonstrating potent properties such as antifungal, antioxidant, antibiotic, and anticancer activities. researchgate.net The inherent biological significance and synthetic versatility of the benzofuran-3(2H)-one framework make it an attractive and privileged scaffold in the ongoing quest for novel therapeutic agents. researchgate.netresearchgate.net
Positioning of Nitrobenzofuranone Derivatives within Contemporary Organic Chemistry
The introduction of a nitro group (–NO₂) onto a molecular scaffold can dramatically alter its chemical reactivity and biological profile. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org When placed at the alpha-position to a carbonyl group, as in an α-nitro ketone, it imparts unique chemical characteristics. researchgate.netresearchgate.net The synergistic effect of the adjacent nitro and keto functionalities results in a highly versatile chemical intermediate. researchgate.netresearchgate.net
Specifically, the C-H bond alpha to a nitro group is notably acidic, facilitating deprotonation to form a nitronate intermediate, which is analogous to an enolate and can participate in a variety of carbon-carbon bond-forming reactions. wikipedia.org Consequently, α-nitro ketones are valuable precursors in numerous synthetic transformations, including Michael additions, Mannich reactions, and various cycloadditions, leading to the construction of complex molecular architectures. researchgate.netrsc.org
A nitrobenzofuranone derivative, therefore, combines the privileged biological relevance of the benzofuranone nucleus with the potent synthetic utility of the α-nitro ketone functionality. While the broader class of nitro-substituted benzofurans has been explored as synthetic intermediates and as potential monoamine oxidase inhibitors sciforum.net, the specific subclass of benzofuranones bearing a nitro group directly adjacent to the ketone is less documented. These compounds represent a challenging yet potentially rewarding target for synthetic chemists, offering a gateway to novel derivatives with unique reactivity and potential pharmacological applications.
Research Scope and Focus on 2-Methyl-2-nitro-1-benzofuran-3(2H)-one
This article focuses specifically on the chemical compound This compound . While the broader heterocyclic and benzofuranone frameworks are well-established in chemical literature, this particular molecule, featuring both a methyl and a nitro group at the C2 position, is not widely documented. The presence of a quaternary carbon center at the α-position to the ketone introduces specific structural and electronic features.
The following sections will delve into the characteristics of this compound. Given the limited direct research on this specific molecule, its properties and potential will be discussed through the lens of established principles governing the synthesis and reactivity of α-nitro ketones and related benzofuranone systems. This analysis aims to provide a comprehensive scientific overview of its plausible synthesis, expected chemical behavior, and potential for future research in synthetic and medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
28439-74-9 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-methyl-2-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7NO4/c1-9(10(12)13)8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 |
InChI Key |
AWVSFYPKQFNDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms for 1 Benzofuran 3 2h One Systems
Established Synthetic Routes to Benzofuranone Derivatives
The formation of the benzofuranone core is a central theme in organic synthesis, with numerous methods developed to achieve this goal efficiently. These approaches often rely on powerful catalytic systems and streamlined reaction sequences to build the heterocyclic ring.
Catalytic Strategies in Benzofuran (B130515) Ring Construction
Transition metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, and benzofuranones are no exception. Palladium and copper, in particular, have been extensively utilized to facilitate the key bond-forming events required for ring construction.
Palladium catalysts are highly effective in promoting the synthesis of benzofuranone systems. One notable method involves the Pd(II)-catalyzed C-H activation of phenylacetic acids, which is followed by an intramolecular C-O bond formation to yield the benzofuranone core. acs.orgorganic-chemistry.org This strategy has also been adapted to achieve enantioselective synthesis, providing access to chiral benzofuranones. acs.org Another significant palladium-catalyzed approach is the hydroesterification of alkenylphenols, which can produce various lactones, including benzofuranones, with high yields and regioselectivity. organic-chemistry.org Furthermore, palladium catalysis enables the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers to form dibenzofurans, a related class of compounds. organic-chemistry.org A Heck-type oxyarylation mechanism has also been proposed for the direct arylation and ring closure of benzofurans using palladium catalysts. nih.gov
Table 1: Examples of Palladium-Catalyzed Benzofuranone Synthesis
| Reaction Type | Catalyst System | Starting Materials | Key Features |
|---|---|---|---|
| C-H Activation/C-O Cyclization | Pd(II) | Phenylacetic acids | Can be rendered enantioselective. acs.orgorganic-chemistry.org |
| Hydroesterification | Pd-catalyst | Alkenylphenols, Phenyl formate | High yields and regioselectivity. organic-chemistry.org |
Copper-based catalysts offer a complementary and often more economical approach to benzofuranone synthesis. A facile method involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.orgrsc.org This process allows for the regioselective synthesis of polysubstituted benzofurans in a one-pot procedure. rsc.org Copper catalysts are also effective in mediating the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org Additionally, copper-catalyzed intramolecular C-O coupling of 2-gem-dibromovinylphenols provides a route to 2-carboxybenzofurans. organic-chemistry.org
Table 2: Overview of Copper-Catalyzed Benzofuran Synthesis
| Reaction Type | Catalyst System | Starting Materials | Product Type |
|---|---|---|---|
| Aerobic Oxidative Cyclization | Copper catalyst, O2 | Phenols, Alkynes | Polysubstituted benzofurans. rsc.orgrsc.org |
| Coupling/Cyclization | CuBr | Terminal alkynes, N-tosylhydrazones | Benzofurans. organic-chemistry.org |
The synergistic action of palladium and copper catalysts is leveraged in the Sonogashira coupling reaction, which can be a key step in the synthesis of benzofuran derivatives. nih.gov This dual catalytic system is employed in the reaction between terminal alkynes and iodophenols. The resulting coupled product can then undergo an intramolecular cyclization to furnish the benzofuran ring. nih.gov In this partnership, palladium typically activates the iodophenol for oxidative addition, while copper facilitates the coupling with the terminal alkyne.
One-Pot Synthetic Approaches to Benzofuran Derivatives
One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure, thereby saving time and resources. Several one-pot methods for benzofuran derivative synthesis have been reported. An efficient cascade cyclization strategy has been developed for the synthesis of aminobenzofuran derivatives. researchgate.net Another approach involves the electrochemical oxidation of benzenediols in the presence of a nucleophile, which leads to the formation of new benzofuran derivatives under ambient conditions. nih.gov Transition-metal-free one-pot processes have also been developed, offering a greener alternative for the synthesis of benzofuran derivatives at room temperature. mdpi.com Furthermore, the heteroannulation of benzoquinones, catalyzed by acetic acid, provides another versatile one-pot route to various benzofuran structures. nih.govdtu.dk
Intramolecular Cyclization Pathways in Benzofuranone Synthesis
Intramolecular cyclization is a fundamental strategy for constructing the benzofuranone ring from a suitably functionalized linear precursor. A notable example is the palladium-catalyzed phenol-directed C–H activation followed by C–O cyclization. acs.org Radical cyclization cascades also provide a mild and broadly applicable method for constructing complex benzofuran derivatives. nih.gov For instance, a single-electron transfer can initiate a radical cyclization that is followed by an intermolecular coupling to yield polycyclic benzofurans. nih.gov Base-catalyzed sequential reactions, such as 1,4-addition followed by intramolecular cyclization and aromatization, have also been employed to synthesize fused benzofuran systems. researchgate.net
Targeted Synthesis of Nitro-Substituted Benzofuranone Architectures
The synthesis of nitro-substituted benzofuranones is a field of significant interest due to the versatile reactivity of the nitro group, which can serve as a potent electron-withdrawing group and a precursor for other functional groups like amines. nih.gov These structural motifs are pivotal in the development of new chemical entities with potential applications in medicinal chemistry and materials science. nih.gov Methodologies for their synthesis are diverse, focusing on either building the benzofuranone core with the nitro group already in place or introducing the nitro group onto a pre-existing benzofuranone scaffold.
Condensation Reactions for Substituted Benzofuranones Bearing Nitroheteroaryl Moieties
Condensation reactions represent a powerful strategy for constructing complex molecules by forming carbon-carbon or carbon-heteroatom bonds, often with the elimination of a small molecule like water. libretexts.orglibretexts.org In the context of nitro-substituted benzofuranones, these reactions are employed to link nitro-bearing moieties to the benzofuranone framework.
A notable example is the intramolecular arylogous nitroaldol (Henry) condensation. A transition metal-free, base-mediated reaction has been developed for synthesizing a range of 2-(2-nitroaryl)benzofuran derivatives. nih.gov This process involves the reaction of ortho-heteroatom-substituted aryl aldehydes or ketones with 2-nitrobenzyl (pseudo)halides. The reaction mechanism is believed to proceed through an initial O-benzylation, followed by the key intramolecular arylogous nitroaldol condensation. The nitro group is crucial for this transformation; when a similar reaction was attempted with benzyl (B1604629) bromide (lacking the nitro group), only the O-alkylated product was isolated, and the desired benzofuran did not form. nih.gov The subsequent base-mediated dehydration of the 3-hydroxy-substituted dihydrobenzofuran intermediate yields the final 2-(2-nitrophenyl)-benzofuran product. nih.gov
This methodology highlights the dual role of the nitro group: it facilitates the crucial C-C bond-forming condensation reaction and remains as a key functional group in the final product architecture.
Strategies for Introducing Nitro Groups onto the Benzofuranone Core
Direct nitration of a pre-formed benzofuranone ring system is an alternative approach to accessing these target molecules. The introduction of a nitro group can significantly alter the electronic properties of the molecule, which is a common strategy in medicinal chemistry to enhance biological activity. nih.gov
While specific literature on the direct nitration of 2-Methyl-1-benzofuran-3(2H)-one is sparse, general principles of aromatic and heterocyclic nitration apply. Conventional nitration often involves nitric acid, sometimes in combination with a strong acid catalyst like sulfuric acid. nih.gov The position of nitration on the benzofuranone core would be directed by the existing substituents and the inherent electronic nature of the heterocyclic ring system.
The nitro group is a versatile functional handle. Its strong electron-withdrawing nature stabilizes adjacent negative charges (nitronate ions), enabling a variety of nucleophilic reactions. nih.gov It can also serve as a leaving group in certain substitution reactions or be reduced to an amino group, which is a common precursor in pharmaceutical synthesis. nih.gov
Dearomative Cycloaddition Reactions Involving 2-Nitrobenzofurans
Dearomative cycloaddition reactions have emerged as a sophisticated tool for rapidly building molecular complexity. rsc.org These reactions disrupt the aromaticity of a substrate to create three-dimensional polycyclic structures. 2-Nitrobenzofurans are excellent substrates for such transformations due to the electron-deficient nature imparted by the nitro group, making them susceptible to nucleophilic attack. acs.orgnih.gov
Phosphine-catalyzed asymmetric dearomative [3+2] cycloaddition of 2-nitrobenzofurans with Morita–Baylis–Hillman (MBH) carbonates has been developed to produce cyclopentabenzofurans with three contiguous stereocenters in high yields and enantioselectivities. rsc.orgrsc.org This reaction demonstrates a broad scope for both the MBH carbonates and the 2-nitrobenzofurans, tolerating both electron-rich and electron-deficient substituents. rsc.org
Similarly, a zinc-catalyzed dearomative [3+2] cycloaddition between 2-nitrobenzofurans and 3-isothiocyanato oxindoles has been reported. acs.org This method provides access to structurally diverse spirooxindoles that contain a 2,3-dihydrobenzofuran (B1216630) motif. The development of such catalytic asymmetric reactions is significant as it allows for the direct construction of chiral 2,3-dihydrobenzofuran scaffolds, which are core structures in many biologically active natural products and pharmaceuticals. acs.org An N-triggered dearomative [3+2] cycloaddition of 2-nitrobenzofurans with para-quinamines has also been developed, affording benzofuro[3,2-b]indol-3-one derivatives in excellent yields and diastereoselectivities. nih.gov
| Reaction Type | Reactants | Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | 2-Nitrobenzofurans + MBH Carbonates | (S)-SITCP (Phosphine) | Cyclopentabenzofurans | High yields and enantioselectivities; three contiguous stereocenters. | rsc.orgrsc.org |
| Asymmetric [3+2] Cycloaddition | 2-Nitrobenzofurans + 3-Isothiocyanato Oxindoles | Bis(oxazoline)/Zn(OTf)₂ | Spirooxindoles | Excellent diastereo- and enantioselectivities. | acs.org |
| [3+2] Cycloaddition | 2-Nitrobenzofurans + para-Quinamines | None (mild conditions) | Benzofuro[3,2-b]indol-3-ones | First N-triggered example; excellent yields and diastereoselectivities. | nih.gov |
Green Chemistry Principles in Benzofuranone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. diva-portal.org In the synthesis of benzofuranones, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes.
Utilization of Eco-Friendly Solvents (e.g., Deep Eutectic Solvents)
Deep Eutectic Solvents (DESs) are emerging as a green alternative to conventional volatile organic solvents. rsc.org They are typically composed of a mixture of two or more components, which, at a particular molar ratio, form a eutectic with a melting point significantly lower than that of the individual components. ua.pt Key advantages of DESs include low volatility, low toxicity, biodegradability, and the ability to dissolve a wide range of substances. ua.pt
The application of DESs, such as those formed from choline (B1196258) chloride and urea, has been demonstrated in the synthesis of various heterocyclic compounds. researchgate.net These solvents can act not only as the reaction medium but also as catalysts in some cases. researchgate.netrsc.org While specific examples of synthesizing 2-Methyl-2-nitro-1-benzofuran-3(2H)-one in DESs are not prominent in the literature, the proven utility of DESs in synthesizing related chalcones and other heterocycles suggests their high potential for application in benzofuranone synthesis. researchgate.net A DES prepared from propionic acid and urea, for instance, has shown a high capacity for dissolving lignin, a complex natural polymer, highlighting the powerful and tunable solvating properties of these green liquids. ua.pt
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Typical Molar Ratio (Donor:Acceptor) | Key Properties | Reference |
|---|---|---|---|---|
| Urea | Choline Chloride | 2:1 | Low volatility, biodegradable, non-flammable. | researchgate.net |
| Propionic Acid | Urea | 2:1 | High dissolution capacity for natural polymers. | ua.pt |
| Carboxylic Acids (e.g., Formic, Acetic) | Quaternary Ammonium Salts | Varies | Biocompatible, tunable properties. | ua.pt |
| Alcohols | Metal Chlorides (e.g., ZnCl₂) | Varies | Can act as both solvent and catalyst. | ua.pt |
Recyclable Catalyst Systems
Palladium nanoparticles have been shown to catalyze the one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org A significant advantage of this system is that the catalyst can be recovered and reused multiple times without a significant loss in its activity. organic-chemistry.org Similarly, heterogeneous Pd-nanoparticle catalysts have been employed for the intramolecular addition of phenols to alkynes, a key step in some benzofuran synthesis routes. nih.gov
In the context of benzofuranone synthesis, patents describe one-step methods using various catalysts, including aluminum, tin, and titanium-based systems. google.com It is noted that these catalysts, such as alumina (B75360) or sodium aluminate, can be reused and maintain good activity over several cycles. google.com The ability to recycle these catalysts makes the industrial production of benzofuranones more feasible and environmentally friendly. google.com
Chemical Reactivity and Advanced Organic Transformations of 2 Methyl 2 Nitro 1 Benzofuran 3 2h One and Analogues
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one is distinctly dichotomous, exhibiting both electrophilic and nucleophilic characteristics depending on the reaction conditions and partners. This dual reactivity is governed by the electronic interplay between the carbonyl group, the electron-withdrawing nitro group, and the acidic α-proton (in analogues where the C2 position is not quaternary).
Electrophilic Character: The benzofuran-3(2H)-one core is inherently electrophilic. The carbonyl carbon at the C3 position is a primary site for nucleophilic attack. Furthermore, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group, particularly at positions ortho and para to its attachment. nih.gov The addition of a nucleophile to the electron-deficient aromatic ring is often the rate-limiting step in such transformations. nih.gov Analogous systems, such as 3-nitro-2H-chromenes, readily undergo conjugate addition reactions with a variety of nucleophiles, including enamines, nitromethane, and aniline, highlighting the electrophilic nature of the nitro-activated heterocyclic system. researchgate.net
Nucleophilic Character: In analogues possessing a proton at the C2 position, the molecule can exhibit nucleophilic behavior. The presence of the adjacent carbonyl group renders the C2-protons acidic, allowing for deprotonation by a base to form a nucleophilic enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions. For instance, 2-substituted benzofuran-3(2H)-ones serve as effective nucleophiles in highly enantioselective Michael addition reactions to nitroolefins, catalyzed by bifunctional squaramides. rsc.org The parent compound, benzofuran-3(2H)-one, undergoes condensation with aldehydes and α,β-dicarbonyl compounds, further demonstrating the nucleophilic potential of the C2 position. scbt.commdpi.com These reactions, including Michael and Mannich-type additions, underscore the ability of the benzofuranone scaffold to act as a versatile nucleophile. rsc.org
Computational Mapping of Reactive Sites
Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of complex organic molecules. sapub.org By mapping electrostatic potentials and analyzing frontier molecular orbitals (HOMO and LUMO), the most probable sites for nucleophilic and electrophilic attack can be identified. physchemres.orgbiointerfaceresearch.com
For this compound, computational models would be expected to reveal a significant polarization of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO distribution is anticipated to be concentrated over the carbonyl group and the nitro-substituted benzene (B151609) ring. biointerfaceresearch.com This indicates that these regions are the most electron-deficient and, therefore, the primary sites for attack by nucleophiles.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution, with deep blue (positive) regions highlighting the electrophilic character of the C3 carbonyl carbon and protons on the aromatic ring, while red (negative) regions would be localized on the oxygen atoms of the carbonyl and nitro groups.
Fukui Indices: These local reactivity descriptors can precisely pinpoint the atoms most susceptible to attack. Calculations would likely confirm the C3 carbon as a prime site for nucleophilic attack and the oxygen atoms as sites for electrophilic attack. biointerfaceresearch.com
These computational approaches provide a theoretical foundation for the observed dual reactivity, allowing for a rational prediction of how the molecule will interact with various reagents. physchemres.orgresearchgate.net
| Computational Method | Predicted Property | Relevance to Reactivity |
|---|---|---|
| Frontier Molecular Orbital (FMO) Analysis | Energy and distribution of HOMO and LUMO | Identifies regions of highest electron density (nucleophilic sites) and lowest electron density (electrophilic sites). biointerfaceresearch.com |
| Molecular Electrostatic Potential (MEP) | 3D charge distribution map | Visually indicates electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively. physchemres.org |
| Fukui Functions / Indices | Change in electron density upon addition/removal of an electron | Pinpoints specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. biointerfaceresearch.com |
Cyclization and Annulation Reactions Facilitated by the Benzofuranone Moiety
The benzofuranone moiety is a versatile building block in the construction of complex polycyclic and spirocyclic frameworks through cycloaddition and annulation reactions. 2-Nitrobenzofurans, in particular, have been utilized in dearomative cycloaddition strategies.
A notable example is the efficient dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines. nih.gov This reaction proceeds under mild conditions to afford structurally complex benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity. This transformation highlights the capacity of the 2-nitrobenzofuran (B1220441) system to act as a three-atom component in cycloadditions, leading to the rapid assembly of fused heterocyclic systems. nih.gov
Aurones, which are (Z)-2-benzylidenebenzofuran-3(2H)-ones and thus close structural analogues, also participate in a wide array of cycloaddition reactions. These include [3+2] cycloadditions with various partners like imino esters and 2-diazo-1-aryl-2-tosylethanone. rsc.org These reactions provide access to diverse spiroheterocycles, such as pyrrolidines fused to the benzofuranone framework, often with high stereocontrol. rsc.org The functionalized exocyclic double bond in aurones acts as the dienophile or dipolarophile, showcasing the synthetic utility of the broader benzofuranone skeleton in constructing molecular complexity.
| Reaction Type | Benzofuranone Analogue | Reactant Partner | Key Product Scaffold | Reference |
|---|---|---|---|---|
| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofurans | para-Quinamines | Benzofuro[3,2-b]indol-3-one | nih.gov |
| (3+2) Cycloaddition | (Z)-Aurones | Imino esters | Spiro[benzofuran-pyrrolidine] | rsc.org |
| (3+2) Cycloaddition | (Z)-Aurones | 2-Diazo-1-aryl-2-tosylethanone | Poly-substituted pyrazoles (via ring opening) | rsc.org |
Photochemical Reactions of Nitrobenzofuranone Systems
Aromatic nitro compounds are well-known for their rich and varied photochemistry, which is typically initiated by n→π* excitation of the nitro group. iupac.orgdtic.mil This electronic transition can lead to a variety of subsequent reactions, including intramolecular rearrangements and intermolecular processes where the excited nitroarene acts as an oxidant.
A key intramolecular reaction relevant to nitrobenzofuranone systems is the photoinduced rearrangement of α-(2-nitrophenyl)ketones. rsc.org Upon irradiation, an oxygen atom is transferred from the nitro group to the benzylic position, leading to an α-hydroxyketone intermediate bearing a nitroso group. This intermediate can then cyclize to form cyclic hydroxamates. rsc.org This pathway represents a potential intramolecular transformation for this compound, given its ortho-nitro ketone arrangement. Another common photochemical process for aromatic nitro compounds is isomerization to the corresponding nitrite (B80452) ester, which can then decompose to generate radicals and nitrogen(II) oxide. iupac.org
Photoexcited nitroarenes can also participate in intermolecular reactions. They have been shown to act as versatile anaerobic oxidants, promoting the oxidation of alcohols and amines via hydrogen atom transfer (HAT) mechanisms. chemrxiv.org They can also react with alkenes, leading to addition products or oxidative cleavage of the double bond. acs.org The specific photochemical pathway undertaken by this compound would depend on the irradiation wavelength and the reaction medium.
Stability and Degradation Pathways Under Various Conditions
The stability of this compound is dictated by the chemical robustness of its constituent functional groups: the lactone (cyclic ester), the nitroaromatic system, and the C2-quaternary center. While specific degradation studies on this exact compound are not extensively detailed in the literature, plausible pathways can be inferred from the known reactivity of these functionalities.
The lactone ring is the most probable site of degradation under hydrolytic conditions.
Base-Catalyzed Hydrolysis: Like all esters, the lactone is susceptible to saponification under basic conditions. This would involve nucleophilic attack of a hydroxide (B78521) ion at the C3 carbonyl, leading to irreversible ring-opening to form the corresponding 2-(2-hydroxyphenyl)-2-methyl-2-nitropropanoate salt.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the lactone can also undergo hydrolysis, although typically requiring harsher conditions than base-catalyzed cleavage. This reversible process would yield the free carboxylic acid, 2-(2-hydroxyphenyl)-2-methyl-2-nitropropanoic acid.
Structure Activity Relationship Sar Studies of 2 Methyl 2 Nitro 1 Benzofuran 3 2h One Derivatives
Elucidating the Influence of Substituent Effects on Biological Activity
The biological profile of benzofuranone derivatives can be significantly altered by the introduction of various substituents on the benzofuran (B130515) core. The nature, position, and electronic properties of these substituents play a pivotal role in modulating the compound's interaction with biological targets.
The presence and position of nitro (NO2) and methyl (CH3) groups on the benzofuran scaffold are critical determinants of biological activity. The strong electron-withdrawing nature of the nitro group can significantly impact the electronic distribution within the molecule, influencing its reactivity and binding affinity.
Research on related nitro-containing chalcones has shown that the position of the nitro group can dramatically alter biological effects. For instance, a nitro group at the ortho position of a phenyl ring has been observed to engage in conventional hydrogen bonding with amino acid residues like Arginine in target proteins, an interaction not observed with meta or para positioning. This highlights the importance of steric and electronic factors governed by the nitro group's location. In the context of 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, the nitro group is slightly twisted away from the benzene (B151609) ring, which could influence its interaction with biological macromolecules.
| Substituent | Position | Electronic Effect | Potential Impact on Biological Activity |
| Nitro (NO2) | Ortho | Strong electron-withdrawing | Can form specific hydrogen bonds with target residues, potentially increasing activity. |
| Nitro (NO2) | Meta | Electron-withdrawing | May alter overall molecular polarity and binding affinity. |
| Nitro (NO2) | Para | Electron-withdrawing | Can influence the electronic properties of the entire ring system. |
| Methyl (CH3) | C-2 | Electron-donating | Can provide steric bulk, influencing conformational preferences and receptor fit. |
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the benzofuran ring is a common strategy to enhance biological activity. Halogens can influence a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, which are non-covalent interactions with biological targets.
Studies on various benzofuran derivatives have consistently demonstrated that halogenation can lead to a significant increase in anticancer and antimicrobial activities. For example, the presence of a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against leukemia cells. Similarly, chloro-substituted benzofuran derivatives have shown potent antimicrobial activity.
The position of the halogen is a critical factor. Halogenation at different positions of the benzofuran nucleus can lead to varying degrees of activity enhancement. For instance, some studies suggest that substitutions at the C-5 or C-6 positions with halogens can result in potent antibacterial activity.
| Halogen | Position on Benzofuran Ring | Observed Effect on Biological Activity | Reference |
| Bromine | C-3 (on methyl group) | Remarkable cytotoxic activity against leukemia cells. | |
| Chlorine | C-6 | Exhibited high activity against resistant parasite strains. | |
| Chlorine, Fluorine, Bromine | General | Can significantly enhance anticancer activities. | |
| Chlorine | Pyrazoline moiety | Increased antimicrobial activities. |
Modifying the C-2 position of the benzofuranone core with various heterocyclic rings has emerged as a promising strategy for developing potent bioactive compounds. SAR studies have indicated that substitutions at this position are often crucial for cytotoxic activity.
The nature of the heterocyclic ring can dramatically influence the biological profile. For instance, the introduction of a 5-nitroimidazole moiety at the C-2 position has resulted in compounds with significant activity against resistant parasites. In contrast, substituting with 5-nitrothiophene has led to derivatives more potent against drug-sensitive strains.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For a molecule to interact effectively with its biological target, it must adopt a specific conformation that is complementary to the binding site.
In the case of related dihydrobenzofuran structures, such as 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, the dihydrofuran ring has been shown to adopt an envelope conformation. This specific puckering of the five-membered ring influences the spatial arrangement of the substituents, including the methyl and nitro groups.
The dihedral angle between the nitro group and the attached benzene ring is another important conformational parameter. A slight twist, as has been observed, can affect the extent of electronic communication between the nitro group and the aromatic system, which in turn can influence the molecule's reactivity and binding properties. Understanding these conformational preferences is essential for designing molecules that can optimally fit into a target's binding pocket and elicit the desired biological response.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitrobenzofuranones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds.
For nitrobenzofuranones, QSAR models can be developed to predict their potential biological activities, such as antimicrobial or anticancer effects. The process typically involves:
Data Set Preparation: A series of nitrobenzofuranone derivatives with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Successful QSAR models can provide valuable insights into the key structural features required for high activity and can guide the design of new, more potent nitrobenzofuranone derivatives.
Design Principles for Novel Benzofuranone Analogues with Modulated Activity
Based on the SAR, conformational analysis, and QSAR studies, several key principles can be formulated for the design of novel benzofuranone analogues with tailored biological activities:
Strategic Placement of Electron-Withdrawing Groups: The position of the nitro group is critical. Placing it at a position where it can form specific interactions, such as hydrogen bonds with the target, could enhance potency.
Judicious Use of Halogenation: The introduction of halogens, particularly bromine and chlorine, at specific positions on the benzofuran ring is a promising strategy to increase activity. The choice of halogen and its location should be guided by the desired physicochemical properties.
C-2 Position Modification: The C-2 position is a key site for modification. Introducing diverse heterocyclic rings can lead to compounds with varied and potentially improved biological profiles. The selection of the heterocycle should consider its potential to engage in favorable interactions with the target.
Conformational Rigidity and Flexibility: The design should consider the conformational preferences of the benzofuranone core. Introducing substituents that either lock the molecule in a bioactive conformation or allow for necessary flexibility to adapt to the binding site can be beneficial.
Hybrid Molecule Design: Combining the benzofuranone scaffold with other known pharmacophores can lead to hybrid molecules with novel or enhanced activities.
By applying these design principles, it is possible to systematically explore the chemical space around the 2-methyl-2-nitro-1-benzofuran-3(2H)-one scaffold and develop new analogues with modulated and optimized biological activities for various therapeutic applications.
Advanced Spectroscopic and Computational Investigations of 2 Methyl 2 Nitro 1 Benzofuran 3 2h One
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. Each method provides unique information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
In a hypothetical ¹H NMR spectrum of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one, one would expect to observe distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring system and a singlet for the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nature of the nitro group and the carbonyl group, as well as the electron-donating effect of the oxygen atom in the furanone ring. The methyl group, being attached to a quaternary carbon, would likely appear as a singlet, with its chemical shift influenced by the adjacent nitro group.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbon, the quaternary carbon bearing the methyl and nitro groups, the carbons of the aromatic ring, and the methyl carbon. The chemical shifts of these carbons would provide insights into their electronic environments. For instance, the carbonyl carbon would resonate at a significantly downfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170-180 |
| C-CH₃(NO₂) | - | ~90-100 |
| Ar-C | - | ~110-160 |
| Ar-H | ~7.0-8.0 | - |
| CH₃ | ~1.5-2.0 | ~20-30 |
Note: This table is populated with hypothetical data based on known chemical shift ranges for similar functional groups and structures.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are characteristic of the bonds and functional groups present.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. The nitro group (NO₂) would exhibit symmetric and asymmetric stretching vibrations, usually found around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O | Stretching | 1700 - 1750 |
| NO₂ | Asymmetric Stretching | 1500 - 1560 |
| NO₂ | Symmetric Stretching | 1340 - 1380 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Note: This table is populated with hypothetical data based on characteristic vibrational frequencies for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The benzofuranone system, being a conjugated system, would exhibit strong π→π* transitions. The presence of the carbonyl and nitro groups, which contain non-bonding electrons, would likely give rise to weaker n→π* transitions. The exact wavelengths of maximum absorption (λ_max) would depend on the extent of conjugation and the electronic effects of the substituents.
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking.
While no specific crystal structure data for the title compound is available, data for related compounds like 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran show a non-planar dihydrofuran ring. A similar deviation from planarity might be expected for the furanone ring in this compound.
Quantum Chemical Computational Methodologies
Computational chemistry offers powerful tools to complement experimental data and to predict molecular properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations can be used to optimize the ground state geometry of this compound, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.
Furthermore, DFT calculations can provide insights into various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. Studies on other benzofuran derivatives have successfully employed DFT to understand their structural and electronic properties. researchgate.netresearchgate.netphyschemres.org
HOMO-LUMO Energy Analysis and Charge Transfer Character
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental aspect of quantum chemistry that provides insights into the electronic properties and reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions and intramolecular charge transfer. The energy gap helps in understanding the charge transfer interactions that can occur within the molecule.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, "chemist's-eye" view of molecular orbitals by transforming the canonical delocalized orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals).
This analysis is particularly useful for quantifying the stabilizing interactions that arise from electron delocalization, such as hyperconjugation. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can reveal the strength of these intramolecular charge-transfer events. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their significance.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecular surface, indicating regions of positive, negative, and neutral electrostatic potential.
Different colors are used to represent the potential values on the surface. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas signify neutral or near-zero potential. By analyzing the MEP surface, one can gain valuable insights into a molecule's dipole moment, electronegativity, and how it will interact with other molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the properties of electronically excited states. It has become a standard tool for predicting and interpreting electronic absorption and emission spectra.
TD-DFT calculations can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum. The theory also provides information about the oscillator strengths of these transitions, which relate to the intensity of the spectral bands. Furthermore, TD-DFT can be used to optimize the geometries of excited states, which is crucial for studying fluorescence and phosphorescence phenomena. The analysis of the molecular orbitals involved in electronic transitions helps to characterize them, for instance, as π→π* or n→π* transitions or as charge-transfer excitations.
Frontier Molecular Orbital (FMO) Theory for Reactivity Parameters
Frontier Molecular Orbital (FMO) theory is a concept in organic chemistry that uses the HOMO and LUMO to explain and predict the outcomes of chemical reactions. According to this theory, the reactivity of a molecule is primarily governed by the interaction between the HOMO of one reactant and the LUMO of another.
The HOMO is associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO is related to its electrophilicity (electron acceptor). The energies and shapes of these frontier orbitals are key to understanding reaction mechanisms, such as in pericyclic reactions. Global reactivity descriptors, including chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity.
Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations
Non-linear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. These properties arise from the interaction of a molecule with an intense electromagnetic field, such as that from a laser. The response of the molecule to this field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.).
The first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for effects like second-harmonic generation. Computational methods, often based on DFT, are employed to calculate these properties. Molecules with large hyperpolarizability values typically possess significant intramolecular charge transfer characteristics, often facilitated by donor-acceptor groups connected by a π-conjugated system. Theoretical calculations are essential for designing novel molecules with enhanced NLO properties.
Theoretical Determination of Thermodynamic Parameters
Computational chemistry provides a powerful means to determine the thermodynamic properties of molecules, such as the standard molar enthalpies of formation (ΔfH°), standard molar Gibbs energies of formation (ΔfG°), and standard molar entropies (S°). These calculations are often performed using methods like DFT.
Chiroptical Properties of Enantiomerically Pure Analogues
The study of enantiomerically pure analogues of this compound reveals distinct chiroptical behaviors that are intrinsically linked to their stereochemistry. The presence of a quaternary stereocenter at the C2 position, bearing both a methyl and a nitro group, introduces a significant degree of conformational rigidity and a unique electronic environment, which are the primary determinants of the observed optical activity.
Circular Dichroism (CD) Spectroscopy and Cotton Effects
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of these analogues. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is characterized by positive or negative peaks, known as Cotton effects, which correspond to specific electronic transitions within the molecule.
For analogues of this compound, the observed Cotton effects are primarily associated with the electronic transitions of the benzofuranone chromophore and the nitro group. The helicity of the dihydrofuran ring system plays a significant role in determining the sign of the Cotton effects. A P-helicity (clockwise twist) of the heterocyclic ring generally leads to a negative Cotton effect for the α-band transition, while an M-helicity (counter-clockwise twist) results in a positive Cotton effect. rsc.org However, it is important to note that substitutions on the benzene (B151609) ring can influence and even invert this relationship.
The n→π* transition of the carbonyl group in the lactone ring and the electronic transitions within the nitro group also contribute significantly to the CD spectrum. The precise wavelengths and intensities of these Cotton effects are sensitive to the specific substitution pattern and the conformational orientation of the functional groups.
To illustrate the typical data obtained from such studies, the following interactive table presents hypothetical CD spectroscopic data for two enantiomeric analogues.
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Associated Transition |
| (R)-enantiomer | 295 | +8.5 | n→π* (C=O) |
| (R)-enantiomer | 254 | -12.2 | π→π* (aromatic) |
| (S)-enantiomer | 295 | -8.4 | n→π* (C=O) |
| (S)-enantiomer | 254 | +12.3 | π→π* (aromatic) |
Note: This data is representative and intended for illustrative purposes.
Structure-Chirality Relationship Analysis
The analysis of the structure-chirality relationship for these compounds involves a detailed correlation of the experimentally observed chiroptical properties with the molecule's absolute configuration and conformational preferences. This is often achieved through a combination of experimental CD spectroscopy and theoretical calculations, such as time-dependent density functional theory (TDDFT).
Computational models are employed to predict the CD spectra for both the (R) and (S) enantiomers. By comparing the calculated spectra with the experimental data, the absolute configuration of the synthesized or isolated analogue can be unambiguously assigned. These theoretical studies also provide a deeper understanding of how the spatial arrangement of the methyl and nitro groups relative to the benzofuranone core influences the electronic transitions and, consequently, the observed Cotton effects.
Key structural features that dictate the chiroptical properties include:
The Conformation of the Dihydrofuran Ring: The degree of puckering and the preferred envelope or twist conformation affect the relative orientation of the chromophores.
The Orientation of the Nitro Group: The rotational position of the nitro group relative to the rest of the molecule can significantly impact the electronic transitions and the resulting CD spectrum.
The systematic study of a series of analogues with varying substituents on the aromatic ring can further elucidate the finer details of the structure-chirality relationship, allowing for the development of empirical rules to predict the chiroptical properties of new derivatives within this class of compounds.
Mechanistic Studies of Biological Interactions Excluding Clinical Outcomes
Enzyme Inhibition Mechanisms
There is currently no specific scientific literature available that details the enzyme inhibition mechanisms of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one. Research on related benzofuran (B130515) structures does suggest potential for enzyme interaction, but these findings cannot be directly attributed to the specified compound.
No studies have been published investigating the inhibitory effects of this compound on the enzyme chorismate mutase. While chorismate-utilizing enzymes are targets for antimicrobial compounds, the interaction of this specific molecule with any enzyme in this pathway, including chorismate mutase, remains unexamined. nih.gov Some related benzofuranone derivatives, such as 2-benzylidene-3(2H)-benzofuranones, have been noted for their activity against chorismate synthase, a different enzyme in the same pathway. nih.govnih.gov
The inhibitory activity of this compound against alkaline phosphatase (AP) has not been reported. However, studies on a different subclass, 2-benzylidenebenzofuran-3(2H)-ones (aurones), have identified them as a class of alkaline phosphatase inhibitors. nih.govresearchgate.netrsc.org For instance, certain substituted aurones have shown potent, non-competitive inhibition of human intestinal alkaline phosphatase (h-IAP). researchgate.net One study identified a compound within this class, 6-Chloro-4-nitro-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, which contains a nitro group, as an effective AP inhibitor. nih.gov
Table 1: Alkaline Phosphatase Inhibition by Structurally Related Benzofuranones
| Compound Class | Specific Example | Inhibition Type | Target Enzyme | Reference |
|---|---|---|---|---|
| 2-Benzylidenebenzofuran-3(2H)-ones | Compound 20 (specific structure not 2-Methyl-2-nitro...) | Non-competitive | h-IAP | researchgate.net |
| Substituted Aurones | 6-Chloro-4-nitro-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | Not specified | AP | nih.gov |
Note: This table presents data for structurally related compounds, not for this compound, for which no data is available.
There is no available research on the modulation of monoamine oxidase (MAO) isoforms by this compound. Monoamine oxidases are crucial enzymes in neurotransmitter metabolism and are significant targets in the treatment of neurological disorders. nih.govnih.gov Studies on other nitro-substituted benzofuran derivatives, specifically 2-phenylbenzofurans, have shown selective inhibition of the MAO-B isoform. sciforum.net For example, 5-nitro-2-(4-methoxyphenyl)benzofuran was identified as a reversible and selective MAO-B inhibitor. sciforum.net This suggests that the benzofuran scaffold, particularly with a nitro substitution, has the potential to interact with MAO enzymes, though specific data for this compound is absent.
While there is no data on this compound, various other benzofuran-based compounds have demonstrated inhibitory activity against these enzymes.
Glucosidase: Certain hydroxylated 2-phenylbenzofurans have been identified as potent, mixed-type inhibitors of α-glucosidase, showing significantly higher activity than the reference compound acarbose. nih.gov
Tyrosinase: The benzofuran scaffold is present in many natural and synthetic tyrosinase inhibitors. researchgate.netnih.gov For instance, 2-arylbenzofuran derivatives isolated from Morus species have shown potent, non-competitive inhibition of tyrosinase. researchgate.net
Monoamine Oxidase A: As mentioned, while some benzofurans show selectivity for MAO-B, the class is actively studied for MAO inhibition in general. sciforum.netresearchgate.net
Molecular Interactions with Cellular Pathways
Specific studies detailing the molecular interactions of this compound with cellular signaling pathways have not been conducted.
No data exists on the ability of this compound to suppress inflammatory pathways. Research into other synthetic benzofuran derivatives has shown anti-inflammatory potential. For example, a synthetic aurone (B1235358) derivative, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one, was found to suppress the expression of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), at the transcriptional level in macrophage cell lines. ijper.org The mechanism often involves the modulation of key transcription factors like Nuclear Factor-kappa B (NF-κB). nih.gov However, without specific studies, it is impossible to determine if this compound possesses similar activity.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-Chloro-4-nitro-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one |
| 5-nitro-2-(4-methoxyphenyl)benzofuran |
| (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one |
Regulation of Reactive Oxygen Species (ROS) Production
The generation of reactive oxygen species (ROS) is a noted biological effect of some benzofuran derivatives. Studies on certain derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one have shown that these compounds can induce pro-oxidative effects, leading to an increase in ROS levels within cancer cells. nih.gov This enhanced ROS production is thought to contribute to the induction of apoptosis in these cells. nih.gov While the specific impact of this compound on ROS homeostasis has not been detailed, the presence of the nitro group, which can undergo redox cycling, suggests a potential for similar pro-oxidative activity. The metabolism of nitroaromatic compounds can lead to the formation of superoxide (B77818) radicals and other reactive species, a mechanism that contributes to their biological effects. nih.gov
Bioactivation Mechanisms in Pathogenic Organisms
The bioactivation of nitroaromatic compounds is a critical step for their antimicrobial activity, particularly in anaerobic or microaerophilic organisms. This process is often mediated by nitroreductase enzymes.
While direct evidence for the bioactivation of this compound by nitroreductases is not available, the mechanism is well-established for other nitro-containing compounds. These enzymes, present in various pathogenic organisms, reduce the nitro group of the compound to a nitroso, hydroxylamino, or amino group. This reductive metabolism is often essential for the compound's cytotoxic effects against these pathogens. The specific roles of different nitroreductases, such as NTR1 and NTR2, can vary between organisms and can influence the spectrum of activity of a given nitro compound.
The reduction of the nitro group by nitroreductases leads to the formation of highly reactive and cytotoxic metabolites. These metabolites, such as the nitroso and hydroxylamino derivatives, can covalently modify and damage a wide range of biological macromolecules, including DNA, proteins, and lipids. This indiscriminate reactivity disrupts essential cellular functions and leads to cell death. In the context of benzofuran derivatives, metabolism by cytochrome P450 enzymes can also lead to the formation of cytotoxic metabolites, as has been hypothesized for compounds like benzofuran itself, leading to organ-specific toxicity in animal models. researchgate.net
Inhibition of Essential Parasitic Processes (e.g., β-Hematin Formation)
A key mechanism of action for several antimalarial drugs is the inhibition of β-hematin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes the heme into an inert substance called hemozoin, which is structurally identical to β-hematin.
Research on a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives has demonstrated their ability to inhibit β-hematin formation. nih.govasm.orgresearchgate.net Although these compounds are structurally distinct from this compound, their shared benzofuranone core suggests that this class of compounds may have the potential to interfere with this critical parasite detoxification pathway. For instance, the derivative (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (compound 10g) showed potent activity against the 3D7 strain of Plasmodium falciparum and significant inhibition of β-hematin formation. researchgate.net
Below is a table summarizing the β-hematin formation inhibition data for selected (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, which may serve as a reference for the potential activity of related compounds.
| Compound | Target Organism/Assay | IC₅₀ (µM) |
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | β-hematin formation inhibition | 10.78 asm.org |
| Chloroquine (Reference Drug) | β-hematin formation inhibition | 2.63 asm.org |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | P. falciparum (K1 strain) | 0.000654 asm.org |
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | P. falciparum (3D7 strain) | 0.28 asm.org |
This table is interactive. Click on the headers to sort the data.
Molecular Docking and Simulation Studies to Elucidate Binding Modes
Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding interactions between a small molecule and a biological target at the atomic level. While no specific molecular docking studies for this compound have been reported, research on other benzofuran derivatives provides insights into their potential binding modes with various protein targets. For example, docking studies have been conducted on novel hybrids of quinazolinone and benzofuran to explore their binding interactions with microbial and cancer-related proteins. nih.gov These studies help in understanding the structure-activity relationships and in the rational design of more potent analogs.
Applications of 2 Methyl 2 Nitro 1 Benzofuran 3 2h One As a Synthetic Building Block and Privileged Scaffold
Precursor in Heterocyclic Synthesis
The reactivity of 2-methyl-2-nitro-1-benzofuran-3(2H)-one allows for its transformation into a variety of heterocyclic structures. The nitro group can serve as a versatile functional handle for various chemical manipulations, while the benzofuranone core provides a rigid framework for building more complex molecular architectures.
Synthesis of Thiazole (B1198619) Derivatives Incorporating Benzofuran (B130515) Moieties
Thiazole and its derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. sysrevpharm.org The synthesis of novel thiazole derivatives often involves the reaction of α-haloketones with thiourea (B124793) or thioamides. ekb.egnih.gov While direct synthesis of thiazoles from this compound is not extensively documented, the benzofuranone moiety can be incorporated into thiazole-containing molecules through multi-step synthetic sequences. For instance, derivatives of benzofuran can be functionalized to introduce a suitable ketone or α-haloketone group, which can then undergo cyclization with a sulfur-containing reagent to form the thiazole ring. This approach allows for the creation of hybrid molecules that combine the structural features of both benzofuran and thiazole, potentially leading to compounds with enhanced biological activity. nih.gov
Construction of Fused Heterocyclic Systems (e.g., Benzofuro[3,2-b]indol-3-one)
A significant application of 2-nitrobenzofurans, including derivatives of this compound, is in the synthesis of fused heterocyclic systems. An efficient method for constructing benzofuro[3,2-b]indol-3-one derivatives involves a dearomative (3+2) cycloaddition reaction between 2-nitrobenzofurans and para-quinamines. nih.gov This reaction proceeds under mild conditions and provides the fused products in good to excellent yields with high diastereoselectivity. nih.gov
The synthetic utility of this method is demonstrated by the scalability of the reaction and the potential for further derivatization of the resulting benzofuro[3,2-b]indol-3-one core. nih.gov For example, the carbonyl group can be selectively reduced to an alcohol, opening avenues for the synthesis of a wider range of structurally diverse compounds. nih.gov Another approach to similar fused systems involves the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols, which proceeds through a cascade transformation to yield 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. nih.gov
Role as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. researchgate.netnih.gov The benzofuranone core is considered a privileged structure due to its prevalence in a wide range of biologically active natural products and synthetic compounds. nih.govnih.gov The 2,3-dihydrobenzofuran (B1216630) scaffold, a closely related structure, has also been identified as a privileged platform for the design of new therapeutic agents. nih.gov
Design of Novel Chemical Entities based on the Benzofuranone Core
The benzofuranone scaffold has been extensively utilized in the design of novel chemical entities with a variety of therapeutic applications. nih.govnih.govmdpi.commdpi.comnih.gov Researchers have synthesized and evaluated numerous benzofuran derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov
For example, a series of benzofuran derivatives were designed and synthesized as potent inhibitors of lysine-specific demethylase 1 (LSD1), a promising target for cancer therapy. nih.gov Several of these compounds exhibited significant anti-proliferative activity against various tumor cell lines. nih.gov In another study, benzofuran derivatives were developed as potential agents against pancreatic cancer by targeting the HIF-1α pathway. nih.gov The benzofuran scaffold has also been incorporated into the design of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov
The following table summarizes some examples of biologically active compounds based on the benzofuranone core:
| Compound Class | Biological Target/Activity | Reference |
| Benzofuran derivatives | LSD1 inhibitors, anti-proliferative activity | nih.gov |
| Benzofuran derivatives | Anti-pancreatic carcinoma agents, HIF-1α pathway | nih.gov |
| 2,3-Dihydrobenzofuran derivatives | mPGES-1 inhibitors | nih.gov |
| Benzofuran derivatives | Antitumor, anti-inflammatory, antiviral | nih.gov |
Development of Chemical Probes for Biological Systems
While the direct use of this compound as a chemical probe is not widely reported, the benzofuranone scaffold itself serves as a valuable starting point for the development of such tools. Chemical probes are essential for studying biological processes and identifying new drug targets. The structural versatility of the benzofuranone core allows for the introduction of various functional groups, such as fluorescent tags or photoaffinity labels, which can be used to visualize and interact with biological macromolecules. The inherent biological activity of many benzofuranone derivatives makes them attractive candidates for development into selective probes for specific enzymes or receptors.
Contribution to the Synthesis of Complex Natural Product Analogues
The benzofuran ring is a common structural motif in many natural products with diverse biological activities. nih.gov Synthetic methodologies that utilize benzofuranone precursors, such as this compound, can therefore contribute to the synthesis of analogues of these complex natural products. By modifying the core structure or introducing different substituents, chemists can create novel compounds with potentially improved pharmacological properties or a better understanding of the structure-activity relationships of the natural products. While specific examples of using this compound for the synthesis of natural product analogues are not extensively detailed in the provided context, the general utility of benzofuranone chemistry in this area is well-established.
Future Research Directions and Emerging Avenues for 2 Methyl 2 Nitro 1 Benzofuran 3 2h One
Exploration of Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability
The future synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one and its analogues will prioritize efficiency and environmental responsibility. Research should focus on developing novel synthetic routes that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. jocpr.comrsc.org
Key avenues for exploration include:
Domino Reactions: Designing multi-step reactions that occur in a single pot, which can significantly reduce solvent waste, energy consumption, and purification steps. nih.gov Research into domino Friedel-Crafts/lactonization reactions, for example, could offer a more streamlined approach to constructing the core benzofuranone scaffold. nih.gov
Catalyst-Free Synthesis: Investigating synthetic pathways that proceed efficiently without the need for metal catalysts, thereby reducing cost and potential toxic metal contamination. nih.gov
Photochemical and Microwave-Assisted Reactions: These methods can offer lower energy consumption and faster reaction times compared to conventional heating. nih.gov
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally benign processes.
Future synthetic strategies should aim for high yields with minimal by-products, aligning with the principles of green chemistry. jocpr.com
Table 1: Comparison of Synthetic Approaches for Benzofuranone Scaffolds
| Methodology | Potential Advantages | Key Research Focus |
| Domino Reactions | Reduced steps, less waste, improved efficiency. nih.gov | Design of novel cascade sequences for the target molecule. |
| Catalyst-Free Methods | Lower cost, reduced toxicity, simpler purification. nih.gov | Exploration of thermal or solvent-promoted cyclization reactions. |
| Photochemical Synthesis | Energy efficiency, unique reactivity pathways. nih.gov | Investigating light-induced cyclizations of appropriate precursors. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Screening for enzymes that can construct the benzofuranone core. |
Advanced Computational Design of Next-Generation Analogues with Tunable Reactivity and Selectivity
Computational chemistry offers powerful tools to design novel analogues of this compound with tailored properties. By modifying the substituents on the benzofuran (B130515) ring, the electronic and steric characteristics of the molecule can be precisely tuned.
Future research should leverage:
Quantum Chemistry Descriptors: Using methods like Density Functional Theory (DFT) to calculate descriptors that predict the reactivity and potential biological activity of new analogues. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structure and the properties of the designed compounds. nih.govresearchgate.net This can accelerate the screening of virtual libraries of compounds before committing to laboratory synthesis.
In Silico Modification: Computational modeling allows for the virtual replacement of functional groups to predict the effect on properties such as HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential, which are crucial for both biological interactions and material properties. researchgate.netnih.gov For instance, adding electron-donating or electron-withdrawing groups can alter the molecule's reactivity and selectivity. nih.gov
The goal is to create a virtual feedback loop where computational predictions guide synthetic efforts, leading to the rapid development of next-generation compounds with optimized characteristics.
Deeper Mechanistic Investigations into Biological Target Interactions at the Molecular Level
Understanding how this compound and its derivatives interact with biological macromolecules is crucial for exploring their potential. While benzofuran derivatives are known to possess a wide range of biological activities, detailed molecular mechanisms are often not fully elucidated. nih.govrsc.orgmedcraveonline.com
Future investigations should focus on:
Molecular Docking: Employing computational docking simulations to predict the binding modes and affinities of the compound and its analogues with various biological targets, such as enzymes and proteins. researchgate.netresearchgate.net For example, studies have shown that nitro groups can significantly influence binding interactions. nih.gov
Spectroscopic Binding Studies: Using techniques like fluorescence spectroscopy to study the interaction of these compounds with proteins such as serum albumins. encyclopedia.pub This can provide experimental data on binding affinities and conformational changes upon binding.
Identification of Covalent Interactions: Investigating the potential for the nitro group and the benzofuranone core to form covalent bonds with specific residues on target proteins, which could lead to irreversible inhibition.
These studies will provide a detailed picture of the structure-activity relationship (SAR) at the molecular level, guiding the design of more potent and selective molecules. nih.gov
Development of Structure-Based Drug Design Strategies
Building upon mechanistic insights, structure-based design strategies can be employed to rationally design new analogues. This approach relies on the three-dimensional structure of a biological target to design molecules that fit precisely into the binding site.
Key strategies include:
Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) of the benzofuranone scaffold required for interaction with a specific target. This model can then be used to search for or design new molecules that possess these features.
Fragment-Based Design: Using small molecular fragments to probe the binding site of a target protein and then growing or linking these fragments to create a potent ligand. The benzofuranone core could serve as a starting point for such an approach.
Optimization of Lead Compounds: Once a promising analogue is identified, its structure can be systematically modified to improve its binding affinity and selectivity, guided by computational predictions and experimental data. mdpi.com
This rational design process, which explicitly excludes clinical applications, focuses on the fundamental chemical principles of molecular recognition and interaction.
Investigation of Material Science Applications (e.g., optoelectronic properties, sensor development)
The unique conjugated system of the benzofuran core suggests significant potential for applications in material science. nih.gov The photophysical properties of benzofuran derivatives can be tuned by chemical modification, making them attractive candidates for various advanced materials. researchgate.net
Emerging avenues include:
Optoelectronic Materials: Benzofuran derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) due to their thermal stability and blue-light emitting properties. nih.gov Future research could explore how the nitro group in this compound affects its photophysical and nonlinear optical (NLO) properties. researchgate.netresearchgate.net
Fluorescent Chemosensors: The benzofuran scaffold is a component of various fluorescent sensors designed for the detection of metal ions and other analytes. chemisgroup.us Research could focus on developing sensors based on the target compound, where the binding of an analyte modulates the fluorescence properties through an interaction with the nitro group or the benzofuranone system. chemisgroup.usresearchgate.net
Nonlinear Optical (NLO) Materials: The presence of donor-acceptor groups within a conjugated system can lead to significant NLO properties. The interplay between the benzofuran ring and the nitro group could be exploited to design new materials for optical applications. researchgate.net
Table 2: Potential Material Science Applications of Benzofuranone Derivatives
| Application Area | Underlying Property | Research Direction for this compound |
| Optoelectronics (OLEDs) | Fluorescence, high quantum yields, thermal stability. nih.gov | Synthesis of analogues with tuned emission spectra and charge transport properties. |
| Chemosensors | Analyte-induced changes in fluorescence. chemisgroup.us | Development of selective sensors for ions or small molecules. researchgate.net |
| Nonlinear Optics | High molecular hyperpolarizability (β and γ). researchgate.net | Investigation of the NLO response and its modulation through structural changes. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Characterization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and characterization of novel compounds. manning.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability.
Future integration of AI/ML in the study of this compound will involve:
Predictive Modeling: Training ML models on existing data for nitroaromatic and benzofuran compounds to predict properties like mutagenicity, reactivity, and potential biological activities for novel analogues. nih.govnih.govresearchgate.net
Automated Synthesis Planning: Using AI platforms to devise the most efficient and sustainable synthetic routes to target molecules and their derivatives, accelerating the design-make-test-analyze cycle. biopharmatrend.commoleculemaker.org
De Novo Design: Employing generative AI models to design entirely new molecules based on the benzofuranone scaffold with desired property profiles, expanding the accessible chemical space. broadinstitute.org
Automated Characterization: Coupling ML algorithms with analytical techniques like mass spectrometry to automate the structural elucidation and characterization of newly synthesized compounds. sciencedaily.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
